(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS number
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS number
An In-Depth Technical Guide to (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Abstract: This technical guide provides a comprehensive overview of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The document details its physicochemical properties, provides an in-depth analysis of a representative synthetic pathway with mechanistic insights, outlines its applications, and includes detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this versatile chemical entity.
Introduction and Core Identification
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a stereochemically defined derivative of succinic acid. Its structure incorporates a chiral center at the C-2 position, a benzyl group that imparts lipophilicity, and a tert-butyl ester, which serves as a sterically hindered and acid-labile protecting group for one of the carboxylic acid functionalities. These features make it a valuable intermediate for introducing a specific stereochemistry and a defined linker length in the synthesis of complex target molecules, particularly in the development of protease inhibitors and protein degraders.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Physicochemical and Structural Properties
A summary of the key properties of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is presented below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 337518-87-3 | [1][2] |
| IUPAC Name | (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [2] |
| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |
| Molecular Weight | 264.32 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)O | [2] |
| InChI Key | TWMRLCPQQCHIBH-LBPRGKRZSA-N | [2] |
Structure Diagram
Caption: 2D Structure of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid.
Synthesis and Mechanistic Insights
The synthesis of this chiral mono-protected succinic acid derivative requires a strategy that establishes the stereocenter at the C-2 position in a controlled manner. While multiple routes are conceivable, a highly effective approach involves the asymmetric modification of a prochiral precursor. Below is a representative synthesis workflow starting from L-aspartic acid, a readily available chiral building block.
Proposed Synthetic Workflow
This pathway leverages the inherent stereochemistry of L-aspartic acid to ensure the final product has the desired (S)-configuration. The core strategy involves protection of the amino and α-carboxylic acid groups, conversion of the β-carboxylic acid to a suitable precursor for a C-C bond formation, and subsequent deamination.
Caption: Proposed multi-step synthesis workflow from L-Aspartic Acid.
Causality Behind Experimental Choices
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Step 1: Amine and Acid Protection: L-aspartic acid contains three functional groups that can interfere with subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions serves a dual purpose.[3] It protects the amine as a Boc-carbamate, and the excess reagent with a suitable base can facilitate the formation of the tert-butyl ester. The tert-butyl ester is chosen for its robustness against many nucleophilic and basic conditions, ensuring it remains intact during the subsequent steps.[4] Its removal under mild acidic conditions provides an orthogonal deprotection strategy if needed later in a synthetic sequence.
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Step 2: Diazotization and Azide Formation: The conversion of the protected amino group to an azide is a critical transformation. This is often achieved via a diazotization reaction followed by displacement with an azide source. This step is crucial as it replaces the amino group with a functionality that can be later removed or transformed under mild conditions, preserving the stereocenter.
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Step 3: C-C Bond Formation: The introduction of the benzyl group is proposed via a Grignard reaction with benzylmagnesium chloride. This requires the activation of the carboxylic acid, for instance, by converting it to a Weinreb amide or another suitable electrophile. This ensures the controlled addition of the benzyl nucleophile to form a ketone intermediate. The choice of a Grignard reagent is a classic and reliable method for forming carbon-carbon bonds.
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Step 4: Deoxygenation/Reduction: The final step involves the reduction of the ketone intermediate and removal of the azide group to yield the target alkane structure. A reductive deoxygenation, such as a Wolff-Kishner or Clemmensen reduction, or more modern methods using silanes like triethylsilane in the presence of a strong acid (TFA), can accomplish this transformation effectively. This step is designed to be robust and high-yielding.
Applications in Research and Drug Development
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its utility stems from the specific combination of its structural features.
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Synthesis of Protease Inhibitors: The succinic acid backbone is a common motif in the design of inhibitors for metalloproteases and aspartyl proteases. The benzyl group can be directed into a hydrophobic pocket (like the S1 pocket of many proteases), while the free carboxylic acid can chelate a metal ion in the active site (e.g., zinc) or form critical hydrogen bonds. The tert-butyl ester allows for the differential functionalization of the two carboxylates during synthesis.
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Linkers for PROTACs: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require linkers to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined length, stereochemistry, and functional handles of this molecule make it an excellent starting point for constructing these critical linker regions.
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Scaffolds for Peptidomimetics: The compound can serve as a non-natural amino acid surrogate in peptidomimetics. By incorporating it into a peptide sequence, it can induce specific secondary structures or provide resistance to enzymatic degradation, enhancing the pharmacokinetic properties of the resulting therapeutic.
Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt these based on laboratory conditions and scale, always adhering to strict safety protocols.
Protocol 1: Representative Synthesis of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
This protocol is a conceptualized procedure based on established organic chemistry transformations.[5][6]
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Esterification of L-Aspartic Acid:
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Suspend L-aspartic acid (1.0 eq) in tert-butyl acetate.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH), and stir until the starting material is consumed (monitor by TLC or LC-MS).[4]
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Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-aspartic acid 4-tert-butyl ester.
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-
Conversion to Diazonium and Halogenation (Sandmeyer-type reaction):
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Dissolve the L-aspartic acid 4-tert-butyl ester (1.0 eq) in an aqueous solution of HBr.
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Cool to 0°C and add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the diazonium salt solution to the CuBr solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product, (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid, with dichloromethane.
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-
Palladium-Catalyzed Cross-Coupling (Suzuki or Stille Coupling):
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To a solution of the bromo-intermediate (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add benzylboronic acid (for Suzuki) or benzyltributyltin (for Stille) (1.2 eq) and a suitable base (e.g., K₂CO₃ or CsF).
-
Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) until the starting material is consumed.
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Cool the reaction, filter through celite, and purify by column chromatography on silica gel to afford the final product.
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Protocol 2: Analytical Characterization
A self-validating system requires rigorous confirmation of the product's identity and purity.
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High-Performance Liquid Chromatography (HPLC):
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Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent) to confirm enantiomeric purity.
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Mobile Phase: Isocratic mixture of hexane and isopropanol.
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Detection: UV at 254 nm.
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Expected Result: A single major peak with a retention time corresponding to the (S)-enantiomer, with >98% enantiomeric excess.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (singlet, ~1.4 ppm, 9H), the benzylic and backbone protons (multiplets, ~2.5-3.2 ppm, 5H), and the aromatic protons (multiplet, ~7.2-7.4 ppm, 5H). The carboxylic acid proton will appear as a broad singlet at lower field.
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¹³C NMR (CDCl₃, 100 MHz): Expect signals for the tert-butyl methyl carbons (~28 ppm), the quaternary tert-butyl carbon (~81 ppm), the aliphatic carbons of the backbone, the aromatic carbons (~126-138 ppm), and the two carbonyl carbons (~175-180 ppm).
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Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI) in negative mode.
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Expected Result: A prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 263.1.
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Safety and Handling
As a laboratory chemical, (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid must be handled with appropriate care.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
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Precautionary Phrases: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, identified by CAS number 337518-87-3, is a sophisticated chemical building block with significant utility in modern drug discovery and organic synthesis. Its unique combination of a defined stereocenter, a hydrophobic benzyl moiety, and an acid-labile tert-butyl ester protecting group provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in research and development.
References
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. [Link]
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Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. [Link]
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2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, min 97%, 100 mg - Lab Supplies. [Link]
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2-(((tert-butoxy)carbonyl)amino)-4-oxobutanoic acid | C13H23NO6 - PubChem. [Link]
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses. [Link]
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A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Thieme. [Link]
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